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Compound of Interest

Compound Name:
3-(Methylamino)-3-

phenylpropanoic acid

Cat. No.: B042027 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical and

chemical research. The guide is intended for researchers, scientists, and drug development

professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with predicted data and

structural elucidation pathways.

Introduction
3-(Methylamino)-3-phenylpropanoic acid is a β-amino acid derivative with a chiral center. Its

structural characterization is crucial for understanding its chemical properties, reactivity, and

potential biological activity. Spectroscopic techniques are indispensable for confirming the

identity, purity, and structure of this molecule. This guide outlines the expected spectroscopic

data and provides standardized protocols for its analysis.

Predicted Spectroscopic Data
Due to the limited availability of published spectra for 3-(Methylamino)-3-phenylpropanoic
acid, the following data are predicted based on the analysis of structurally similar compounds,

such as 3-phenylpropionic acid and other β-amino acids.
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Table 1: Predicted ¹H NMR Data for 3-(Methylamino)-3-phenylpropanoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 4.00 - 4.20 Triplet 1H
Methine proton (CH-

N)

~ 2.60 - 2.80 Doublet of doublets 2H
Methylene protons

(CH₂)

~ 2.30 Singlet 3H
Methyl protons (N-

CH₃)

~ 10.0 - 12.0 Broad Singlet 1H
Carboxylic acid proton

(COOH)

~ 2.0 - 3.0 Broad Singlet 1H Amine proton (NH)

Note: Solvent used is predicted to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for 3-(Methylamino)-3-phenylpropanoic acid

Chemical Shift (δ) ppm Assignment

~ 173 Carboxylic acid carbon (COOH)

~ 140 Aromatic quaternary carbon

~ 128 - 129 Aromatic CH carbons

~ 60 Methine carbon (CH-N)

~ 40 Methylene carbon (CH₂)

~ 35 Methyl carbon (N-CH₃)
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Table 3: Predicted IR Absorption Bands for 3-(Methylamino)-3-phenylpropanoic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)

3350 - 3310 Medium N-H stretch (Secondary amine)

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Medium Aliphatic C-H stretch

~ 1710 Strong C=O stretch (Carboxylic acid)

1600, 1495, 1450 Medium-Weak C=C stretch (Aromatic ring)

~ 1180 Medium C-N stretch

Mass Spectrometry (MS)
The expected molecular weight of 3-(Methylamino)-3-phenylpropanoic acid (C₁₀H₁₃NO₂) is

179.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Fragment Ion

179 [M]⁺ (Molecular ion)

134 [M - COOH]⁺

106 [C₆H₅CH=NHCH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-(Methylamino)-3-
phenylpropanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable

deuterated solvent.[1]

For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg in 0.6-0.7 mL

of solvent, to achieve a good signal-to-noise ratio in a reasonable time.[1]

Given the amino acid nature of the compound, suitable solvents include Deuterium Oxide

(D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[2] If the compound is in its hydrochloride salt

form, D₂O is an excellent choice. For the free amino acid, DMSO-d₆ is often effective.

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any

particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if

necessary.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 14 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.
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Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[3]

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 seconds. A longer delay (5-10 seconds) or the use of a relaxation

agent like Cr(acac)₃ may be necessary for quantitative analysis.[3][4]

Spectral Width: 0 to 200 ppm.

Reference: TMS at 0 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR:

ATR is a common and convenient method for solid samples.

Sample Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a

background spectrum of the clean, empty crystal.

Place a small amount of the solid 3-(Methylamino)-3-phenylpropanoic acid sample onto

the crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.
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Data Acquisition: The spectrum is typically recorded in absorbance or transmittance mode.

Mass Spectrometry (MS)
Protocol for Direct Infusion Electrospray Ionization (ESI)-MS:

Direct infusion is a rapid method for determining the molecular weight of a pure sample.[6][7]

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile/water.

The solvent should be compatible with ESI-MS.

Instrument Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is expected to be

effective for this compound due to the amine group.

Infusion Rate: 5-10 µL/min using a syringe pump.[8]

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize as per the instrument manufacturer's

recommendations.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

Due to the low volatility of the amino acid, derivatization is necessary for GC-MS analysis.[9]

[10]

Derivatization (Esterification):

To an anhydrous sample of the compound (approx. 1 mg), add 1 mL of 2M HCl in

methanol.
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Heat the mixture at 60-70°C for 1-2 hours to convert the carboxylic acid to its methyl ester.

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable

solvent like ethyl acetate.

Instrument Parameters:

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

Injection Volume: 1 µL.

Injector Temperature: 250°C.

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

Carrier Gas: Helium.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40 - 400.

Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the structural

information derived from each technique.
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Caption: Workflow for the spectroscopic analysis of 3-(Methylamino)-3-phenylpropanoic
acid.
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Caption: Structural information obtained from different spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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